4-Bromo-5-chloro-2-methylbenzoic acid

描述

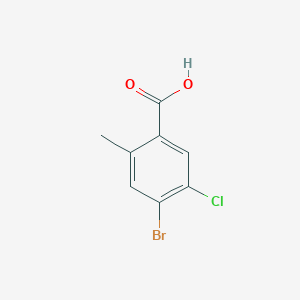

4-Bromo-5-chloro-2-methylbenzoic acid is a solid, crystalline compound with the molecular formula C₈H₆BrClO₂. sigmaaldrich.com Its structure is characterized by a benzoic acid core, with bromine, chlorine, and methyl groups occupying the 4, 5, and 2 positions of the benzene (B151609) ring, respectively. This precise arrangement of substituents imparts unique chemical properties to the molecule, influencing its reactivity and potential applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1349716-38-6 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Physical State | Solid |

Halogenated methylbenzoic acids are a subclass of benzoic acid derivatives that have found extensive use in various fields of chemical research. google.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and a methyl group onto the benzoic acid scaffold can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial in the design of new molecules with specific functionalities.

The position of the substituents is key to the chemical behavior of these derivatives. For instance, the presence of a methyl group can influence the acidity of the carboxylic acid and provide a site for further chemical modification. Halogens, being electronegative, act as directing groups in electrophilic aromatic substitution reactions and can participate in a variety of coupling reactions, which are fundamental to the construction of more complex molecular architectures. The study of compounds like this compound contributes to a deeper understanding of how different substitution patterns on the benzene ring affect molecular properties and reactivity.

The primary academic significance of this compound lies in its role as a synthetic building block. In organic synthesis, building blocks are relatively simple molecules that are used as starting materials or intermediates to construct more complex target molecules. The presence of multiple reactive sites on this compound—the carboxylic acid group and the two different halogen atoms—makes it a versatile tool for synthetic chemists.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for a wide range of chemical transformations. The bromine and chlorine atoms, with their differing reactivities, allow for selective participation in reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This selective reactivity is highly valuable in the multi-step synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. preprints.orgresearchgate.netbenthamscience.com

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules that are the subject of scientific investigation. Therefore, its importance is often implicit in the synthesis of these larger, more complex research target compounds. The continued availability of such specialized building blocks is crucial for the advancement of chemical research and the discovery of new chemical entities.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXBQQSBUUNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-38-6 | |

| Record name | 4-Bromo-5-chloro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 Bromo 5 Chloro 2 Methylbenzoic Acid

Retrosynthetic Analysis of Halogenated Benzoic Acid Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-5-chloro-2-methylbenzoic acid, the analysis reveals several potential synthetic pathways by disconnecting the functional groups—carboxyl, bromo, and chloro—from the aromatic ring.

The primary disconnections are at the carbon-halogen and carbon-carboxyl bonds.

C-Br and C-Cl Bond Disconnection: This approach suggests a direct halogenation strategy. The logical precursor would be 2-methylbenzoic acid. The synthesis would then involve sequential chlorination and bromination. The key challenge in this route is controlling the regioselectivity, as the methyl and carboxyl groups direct incoming electrophiles to specific positions.

C-COOH Bond Disconnection: This disconnection points towards a precursor with the halogen and methyl groups already in place, such as 4-bromo-5-chloro-2-methylaniline (B1277025) or 1-bromo-2-chloro-4-methylbenzene. The carboxyl group could be introduced late in the synthesis, for example, through the hydrolysis of a nitrile or the oxidation of a methyl group.

Sequential Functional Group Interconversion (FGI) and Disconnection: A more complex analysis involves interconverting functional groups. For instance, the bromo and chloro substituents could be introduced via a Sandmeyer reaction from a corresponding amino group. This would start from an aminotoluic acid derivative, where the amino group is strategically positioned to direct the halogenation. Another route involves the hydrolysis of a halogenated benzotrichloride (B165768), where the -CCl3 group serves as a precursor to the carboxylic acid.

These retrosynthetic pathways highlight the main strategic choices: direct halogenation of a substituted benzoic acid, or a multi-step synthesis involving the construction of the halogenation pattern before the introduction or unmasking of the carboxylic acid function.

Direct Halogenation Approaches

Direct halogenation of an aromatic ring is a common method for introducing halogen atoms. However, when multiple substituents are present, controlling the position of the incoming halogen is a significant challenge.

The synthesis of this compound via direct halogenation would likely start from 2-methylbenzoic acid. The existing methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) have competing effects on the regiochemical outcome of electrophilic aromatic substitution.

Bromination: Electrophilic bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or with reagents such as N-Bromosuccinimide (NBS) in sulfuric acid. chemicalbook.com For 2-methylbenzoic acid, the methyl group strongly activates the ortho and para positions. The position para to the methyl group (C5) is sterically accessible and electronically activated, making it a likely site for initial bromination.

Chlorination: Similar to bromination, chlorination can be performed using chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or with reagents like N-Chlorosuccinimide (NCS). wikipedia.orgtcichemicals.com The regioselectivity will again be influenced by the directing effects of the existing substituents.

Recent advances have focused on developing highly regioselective methods. For example, palladium-catalyzed meta-C–H bromination and chlorination have been reported for benzoic acid derivatives, offering non-traditional selectivity. nih.govrsc.org Using specialized directing groups or catalysts can steer the halogen to a specific position that might be disfavored under classical Friedel-Crafts-type conditions. nih.govrsc.org

Table 1: Comparison of Direct Halogenation Reagents

| Reagent | Target Halogen | Typical Conditions | Regioselectivity |

| Br₂ / FeBr₃ | Bromine | Inert solvent | Governed by existing substituents (ortho/para to activators) |

| N-Bromosuccinimide (NBS) | Bromine | H₂SO₄ | Can favor specific isomers depending on substrate |

| Cl₂ / FeCl₃ | Chlorine | Inert solvent | Governed by existing substituents |

| N-Chlorosuccinimide (NCS) | Chlorine | Acidic medium | Often used for mild chlorination |

| Pd(OAc)₂ with N-halophthalimide | Bromine/Chlorine | Acidic additives | Can achieve meta-C-H halogenation |

A major drawback of direct halogenation on a polysubstituted ring is the potential formation of multiple isomers, which are often difficult to separate. nih.govresearchgate.net For the synthesis of this compound from 2-methylbenzoic acid, several isomeric impurities could be formed, such as 3-bromo-2-methylbenzoic acid or various dichloro- and dibromo- species.

Strategies to control isomer formation include:

Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the ratio of isomers. Milder conditions often lead to higher selectivity.

Blocking Groups: A reversible protecting group can be introduced to block a more reactive site, directing halogenation to the desired position. The blocking group is then removed in a subsequent step.

Catalyst Control: The use of sterically bulky catalysts can favor substitution at less hindered positions.

Purification Techniques: When isomeric mixtures are unavoidable, advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) or supercritical fluid chromatography (SFC), are required for purification. nih.gov Recrystallization can also be effective if the isomers have significantly different solubilities. chemicalbook.com

Multi-Step Synthesis from Precursors

To overcome the regioselectivity challenges of direct halogenation, multi-step synthetic routes are often employed. These strategies build the molecule with the correct substitution pattern from the ground up.

The Sandmeyer reaction is a powerful tool for introducing halogens (Cl, Br) onto an aromatic ring with high regioselectivity. wikipedia.orglscollege.ac.in The reaction proceeds via the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. chemistnotes.combyjus.com

A plausible synthetic route to this compound using this strategy could be:

Starting Material: Begin with an appropriately substituted aniline (B41778), for example, 2-amino-4-bromo-5-chlorotoluene.

Diazotization: The amino group is converted into a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C). rasayanjournal.co.in

Halogenation: The diazonium salt is then treated with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to replace the diazonium group with a chlorine or bromine atom, respectively. nih.gov This method provides excellent control over the position of the introduced halogen.

Carboxylic Acid Formation: If the precursor does not already contain the carboxyl group, it would need to be introduced. For instance, if the starting material was a toluene (B28343) derivative, the methyl group could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

The key advantage of the Sandmeyer reaction is that the substitution pattern is defined by the position of the amino group on the precursor, thus avoiding the formation of isomeric mixtures common in electrophilic halogenation. chemistnotes.com

Table 2: Example Sandmeyer Reaction Sequence

| Step | Reaction | Reagents | Purpose |

| 1 | Diazotization | NaNO₂, HCl (aq) | Convert primary amine to diazonium salt |

| 2 | Chloro-de-amination | CuCl | Replace diazonium group with chlorine |

| 3 | Bromo-de-amination | CuBr | Replace diazonium group with bromine |

Another effective multi-step strategy involves using a benzotrichloride derivative as a precursor to the carboxylic acid. The trichloromethyl (–CCl₃) group can be readily hydrolyzed to a carboxyl (–COOH) group under basic or acidic conditions. embibe.comdoubtnut.com

A potential synthesis for this compound via this route is:

Starting Material: The synthesis would begin with a halogenated toluene derivative, such as 1-bromo-2-chloro-4-methylbenzene.

Side-Chain Chlorination: The methyl group is converted to a trichloromethyl group via free-radical chlorination, typically using chlorine gas under UV light, to form 1-bromo-2-chloro-4-(trichloromethyl)benzene.

Hydrolysis: The resulting benzotrichloride is then hydrolyzed. This can be achieved by heating with water and a base, such as calcium carbonate, followed by acidification. scribd.com This step converts the –CCl₃ group into the –COOH group, yielding the final product.

This method is advantageous because the harsh conditions required for side-chain chlorination and hydrolysis are often compatible with halogen substituents on the aromatic ring. Furthermore, it avoids direct electrophilic substitution on the benzoic acid ring system, circumventing potential regioselectivity issues. patsnap.com

Preparation of Functionalized Benzoic Acid Intermediates

The synthesis of functionalized benzoic acids often involves a multi-step sequence where the order of reactions is critical to achieving the desired substitution pattern. libretexts.orgpressbooks.pub For a target molecule like this compound, a plausible synthetic route could start from a readily available substituted toluene derivative. The directing effects of the substituents (the methyl group being ortho-, para-directing and the carboxyl group being meta-directing) must be carefully considered at each step. libretexts.orglibretexts.org

A common strategy begins with the oxidation of a toluene derivative to form the benzoic acid core, followed by electrophilic halogenation. researchgate.net Alternatively, halogenation of the toluene precursor can be performed first, followed by oxidation of the methyl group. The choice of pathway depends on the desired regioselectivity and the compatibility of the functional groups with the reaction conditions.

For instance, starting with 2-methylbenzoic acid, a direct halogenation step would be challenging to control to achieve the desired 4-bromo-5-chloro substitution pattern due to the directing effects of the methyl and carboxyl groups. A more controlled approach might involve starting with a precursor like 2-chloro-5-bromotoluene and then oxidizing the methyl group. The bromination of p-chlorotoluene is known to produce a mixture of isomers, with the 2-bromo-4-chloro and 3-bromo-4-chloro derivatives being formed. zenodo.org Careful selection of catalysts and reaction conditions is necessary to favor the desired isomer.

Another viable route involves the diazotization of an amino precursor. For example, a suitably substituted aniline can undergo a Sandmeyer reaction to introduce a chloro or bromo group at a specific position, followed by subsequent functional group manipulations. This approach can offer high regioselectivity, avoiding the formation of difficult-to-separate isomeric impurities. epo.org

Table 1: Potential Synthetic Precursors and Transformations

| Starting Material | Key Transformation(s) | Intermediate/Product | Challenges |

|---|---|---|---|

| 2-Methylbenzoic Acid | Sequential Chlorination and Bromination | This compound | Poor regioselectivity, formation of multiple isomers. |

| 4-Chloro-2-methyltoluene | Bromination, then Oxidation | 4-Chloro-5-bromo-2-methyltoluene -> Acid | Controlling bromination site, potential for side-chain halogenation. libretexts.orgzenodo.org |

| 5-Bromo-2-chloro-tolunitrile | Hydrolysis | 5-Bromo-2-chlorobenzoic acid derivative | Harsh hydrolysis conditions may be required. |

| Substituted Aniline (e.g., 4-bromo-5-chloro-2-methylaniline) | Diazotization followed by Sandmeyer reaction (if starting from a different precursor) and oxidation | Target Benzoic Acid | Multi-step, requires careful handling of diazonium salts. epo.org |

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex molecules like this compound, catalytic approaches offer significant advantages over classical stoichiometric methods.

Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. musechem.comtcichemicals.com In the context of dihalogenated benzoic acids, this reaction allows for the selective functionalization of one C-X bond while leaving the other intact for subsequent transformations. The reaction typically involves a palladium catalyst, a base, and the coupling of an aryl halide with an arylboronic acid. musechem.comresearchgate.net

The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. This differential reactivity can be exploited for the selective coupling at the more reactive C-Br bond in a molecule like this compound, leaving the C-Cl bond available for further functionalization. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govpku.edu.cn

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K₂CO₃ / Ethanol-Water | High | pku.edu.cn |

| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ / PEPPSI-Pd-NHC | K₂CO₃ / Water | Good to Excellent | nih.gov |

| Aryl Chlorides | Arylboronic acids | PEPPSI-Pd-NHC complex | K₂CO₃ / Water | Moderate | nih.gov |

| Sterically Hindered Aryl Chlorides | Arylboronic acids | Zwitterionic phosphine (B1218219) palladium complex | - | Good | nih.gov |

Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.govnih.gov It enables the generation of highly reactive radical intermediates under mild conditions, which can participate in a variety of transformations, including halogenation and dehalogenation. nih.govnih.gov

For analogous aromatic compounds, photocatalytic systems offer novel pathways for C-H halogenation. For example, photocatalytic C-H chlorination of toluene derivatives can be achieved using photocatalysts like benzophenone (B1666685) with N-chlorosuccinimide (NCS) as the chlorine source under visible light irradiation. nih.gov This approach could potentially be applied to selectively introduce halogen atoms onto a pre-functionalized benzoic acid scaffold.

Conversely, photocatalytic dehalogenation provides a method for the selective removal of halogen atoms. This is particularly useful for polyhalogenated aromatics where selective functionalization is desired. nih.govworktribe.comacs.org The reaction often proceeds via a radical anion intermediate, and the selectivity (e.g., C-Br vs. C-Cl bond cleavage) can be tuned based on the reduction potentials of the C-X bonds and the choice of photocatalyst. nih.govscispace.com For instance, metal-organic frameworks (MOFs) have been shown to act as effective photocatalysts for the dehalogenation of a broad range of aryl halides. nih.gov

Process Optimization and Scalability Studies for Related Compounds

The transition from a laboratory-scale synthesis to an industrial process requires rigorous optimization and scalability studies. Key considerations include maximizing yield, minimizing costs, ensuring safety, and controlling the impurity profile.

Achieving high yields is a primary goal in process optimization. This involves systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time. For the synthesis of halogenated benzoic acids, several high-yield methods have been reported. For example, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride involves a bromination step followed by hydrolysis, with reported yields greater than 95% and high purity. google.com

In another example, the preparation of 5-bromo-2-chlorobenzoic acid can be achieved by reacting 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in a sulfuric acid system. The addition of a catalyst like sodium sulfite (B76179) can inhibit the formation of the undesired 4-bromo isomer, leading to a high-purity product. google.com

Table 3: High-Yield Synthesis Conditions for Related Halogenated Benzoic Acids

| Product | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzotrichloride | Bromine, Catalyst; then H₂O/Acid | Hydrolysis at 40-150 °C | >95% | google.com |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzoic acid | NBS/H₂SO₄, Sodium sulfite | 40 °C, 60 min | High | google.com |

| 4-Bromo-2-chlorobenzoic acid | ortho-substituted iodoarene | CO, Pd(OAc)₂, PPh₃, Et₃N | 110 °C, 2 h, Flow reactor | 76% | chemicalbook.com |

In any multi-step synthesis, particularly in the pharmaceutical industry, managing the impurity profile is of utmost importance to ensure the safety and efficacy of the final product. nih.govresearchgate.net Impurities can arise from starting materials, intermediates, by-products, and degradation products. oceanicpharmachem.combohrium.com

For the synthesis of halogenated aromatic compounds, a common challenge is the formation of isomeric impurities. epo.org For example, the bromination of 2-chlorotoluene (B165313) can yield various isomers, and their separation can be difficult. zenodo.org Therefore, developing highly regioselective reactions is a key aspect of impurity control. The use of specific catalysts or directing groups can help minimize the formation of unwanted isomers. google.com

A comprehensive impurity management strategy involves:

Identification: Using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to detect and identify potential impurities. nih.govnih.gov

Characterization: Elucidating the structure of unknown impurities using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). nih.gov

Quantification: Developing and validating analytical methods to accurately measure the levels of impurities.

Control: Implementing controls at various stages of the manufacturing process, including raw material specifications, in-process controls, and purification steps (e.g., recrystallization) to ensure impurities are below the limits set by regulatory authorities like the ICH. nih.govpharmaguru.co

By carefully designing the synthetic route and implementing robust process controls, it is possible to produce highly pure this compound suitable for its intended applications.

Investigation of Reactivity and Reaction Mechanisms of 4 Bromo 5 Chloro 2 Methylbenzoic Acid

Aromatic Electrophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring determine the rate of reaction and the position (regioselectivity) of the new substituent. unizin.org The available positions for substitution on the 4-Bromo-5-chloro-2-methylbenzoic acid ring are C3 and C6.

The directing effect of each substituent is a combination of its inductive and resonance effects. Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. msu.edu

Carboxylic Acid (-COOH): The carboxyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of its oxygen atoms and its ability to pull electron density from the ring via resonance. numberanalytics.com This effect deactivates the ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the carboxyl group a meta-director. numberanalytics.comquora.com In this molecule, it directs incoming electrophiles to position C3.

Halogens (-Br and -Cl): Halogens exhibit a dual nature. They are strongly electronegative, withdrawing electron density through the inductive effect (-I), which deactivates the ring. wikipedia.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.orglatech.edu

The Bromo group at C4 directs to its ortho positions (C3 and C5) and its para position (C1).

The Chloro group at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

Methyl (-CH3): The methyl group is an electron-donating group (EDG) that activates the ring through an inductive effect, pushing electron density into the ring. It is an ortho, para-director. libretexts.org At position C2, it directs incoming electrophiles to C3 (ortho) and C5 (para).

When combined, these effects create a clear preference for the position of electrophilic attack.

| Substituent | Position | Type | Directing Effect | Preferred Sites |

| -COOH | C1 | Deactivating EWG | meta | C3, C5 |

| -CH3 | C2 | Activating EDG | ortho, para | C3, C5 |

| -Br | C4 | Deactivating Halogen | ortho, para | C3, C5 |

| -Cl | C5 | Deactivating Halogen | ortho, para | C4, C6 |

As the table shows, the directing effects of the -COOH, -CH3, and -Br groups all converge to favor substitution at position C3 . The chloro group is the only one that directs towards C6 . In cases of conflicting directing effects, the more strongly activating group typically dictates the outcome. latech.edu Here, the majority of the groups, including the activating methyl group, reinforce the directing effect towards C3, making it the most probable site for electrophilic attack.

Steric hindrance refers to the physical obstruction caused by the size of chemical groups, which can prevent an incoming electrophile from attacking a particular position. libretexts.orgwikipedia.org In highly substituted rings, this effect can be a decisive factor in determining the reaction's outcome. libretexts.org

Attack at C3: This position is flanked by the methyl group at C2 and the bromo group at C4.

Attack at C6: This position is flanked by the methyl group at C2 and the chloro group at C5.

Both available positions (C3 and C6) are sterically hindered by having substituents on either side. The presence of groups in the ortho positions makes it difficult for an incoming electrophile to approach and form the necessary intermediate. latech.edu The methyl group, in particular, can create significant steric crowding. libretexts.org This high degree of substitution and steric hindrance means that electrophilic aromatic substitution reactions on this compound are expected to be slow and may require harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), especially when they are located ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

In this compound, the carboxylic acid, chloro, and bromo groups all function as EWGs, making the ring susceptible to nucleophilic attack. The activation for each potential halogen leaving group can be assessed as follows:

Leaving Group -Cl (at C5): The -COOH group is para to the chlorine, and the -Br group is ortho. Both positions are ideal for stabilizing the negative charge of the Meisenheimer complex through resonance. This makes the C5 position highly activated for nucleophilic attack.

Leaving Group -Br (at C4): The -Cl group is ortho to the bromine. However, the powerful -COOH group is in the meta position, where it cannot stabilize the intermediate via resonance. masterorganicchemistry.com

This analysis strongly suggests that the ring is significantly more activated for substitution at the C5 position (replacement of -Cl) than at the C4 position (replacement of -Br).

The primary factor determining site selectivity in SNAr reactions is the stability of the intermediate. As established, the intermediate formed by nucleophilic attack at C5 is substantially more stabilized by the combined resonance effects of the ortho-bromo and para-carboxyl groups.

Another consideration is the nature of the leaving group. In SNAr mechanisms, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the halide. masterorganicchemistry.com Therefore, factors that increase the electrophilicity of the carbon being attacked are most important. The greater electronegativity of chlorine compared to bromine makes the C-Cl bond more polarized, rendering the C5 carbon more electrophilic and susceptible to initial attack. Some studies on similar compounds note that the C-Br bond has a lower dissociation energy than the C-Cl bond, which could favor its cleavage. chemicalbook.com However, the electronic activation provided by the ortho and para EWGs is generally the dominant factor in determining the site of SNAr.

| Site of Attack | Leaving Group | Position of EWGs | Stability of Intermediate | Predicted Outcome |

| C5 | -Cl | -Br (ortho), -COOH (para) | High (Resonance stabilized) | Favorable |

| C4 | -Br | -Cl (ortho), -COOH (meta) | Low (No resonance stabilization from -COOH) | Unfavorable |

Based on this analysis, nucleophilic aromatic substitution on this compound is predicted to occur selectively at the C5 position , resulting in the replacement of the chlorine atom.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo numerous transformations without altering the aromatic ring. solubilityofthings.com These reactions typically involve nucleophilic acyl substitution, where a nucleophile replaces the -OH group of the carboxylic acid. fiveable.me

Common transformations include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This is a reversible equilibrium process known as Fischer esterification. wikipedia.org

Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The acyl chloride is a valuable intermediate for synthesizing other carboxylic acid derivatives.

Amide Formation: Amides can be formed by reacting the carboxylic acid with an amine. This reaction often requires converting the carboxylic acid to an acyl chloride first or using coupling agents to facilitate the direct reaction. wikipedia.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.memsu.edu Milder reducing agents are typically not effective.

| Reaction | Reagent(s) | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) |

| Amide Formation | 1. SOCl₂ 2. Amine (R'₂NH) | Amide (-CONR'₂) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O | Primary Alcohol (-CH₂OH) |

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental transformation in organic synthesis. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification.

Detailed research findings indicate that for structurally similar benzoic acids, such as 4-bromo-2-methylbenzoic acid, esterification can be effectively achieved by dissolving the acid in an alcohol, like methanol (B129727), and catalyzing the reaction with a strong acid. google.com For instance, passing dry hydrogen chloride gas through a methanol solution of the benzoic acid or using concentrated sulfuric acid as a catalyst promotes the formation of the corresponding methyl ester in high yields. google.comchemicalbook.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent elimination of a water molecule yields the ester.

The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is isolated through an aqueous workup to remove the acid catalyst and any unreacted starting material, followed by extraction with an organic solvent and purification. chemicalbook.com

Table 1: Typical Conditions for Esterification of Substituted Benzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Alcohol | Methanol, Ethanol | google.comchemicalbook.com |

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) | google.comchemicalbook.com |

| Solvent | The reacting alcohol often serves as the solvent | chemicalbook.com |

| Temperature | Room temperature to reflux | chemicalbook.com |

| Reaction Time | Several hours to overnight | chemicalbook.com |

Amidation Reactions

The conversion of this compound to its corresponding amide derivatives is another crucial functional group transformation. This process generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

One effective methodology involves the in-situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide. nih.govacs.org These phosphonium salts act as powerful activating agents for the carboxylic acid, forming an acyloxy-phosphonium intermediate. nih.govacs.org This highly reactive species is then readily attacked by a primary or secondary amine to furnish the desired amide, with triphenylphosphine oxide generated as a byproduct. nih.govacs.org This method is advantageous as it often proceeds at room temperature and can be applied to a wide range of aromatic carboxylic acids and amines. researchgate.net

Other catalytic methods have also been developed. For example, boric acid can serve as a simple and readily available Lewis acid catalyst for the dehydrative condensation between carboxylic acids and amines under solvent-free conditions. researchgate.net

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent Type | Examples | Mechanism | Source |

|---|---|---|---|

| Activating Agents | Triphenylphosphine/N-chlorophthalimide | In-situ formation of acyloxy-phosphonium salt | nih.govacs.org |

| Coupling Reagents | Carbodiimides (e.g., DCC, EDC) | Formation of an O-acylisourea intermediate | General Knowledge |

| Lewis Acid Catalysts | Boric Acid | Catalyzes dehydrative condensation | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactivity

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., with Ethynyltrimethylsilane)

The aryl bromide moiety is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Coupling this compound (or its ester derivative) with an alkyne like ethynyltrimethylsilane would yield a substituted phenylacetylene (B144264) derivative.

The catalytic cycle for this reaction typically involves a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) intermediate. A copper(I) co-catalyst is often used to facilitate the deprotonation of the alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.

Suzuki-Miyaura Coupling for Aryl Functionalization

The Suzuki-Miyaura coupling is one of the most versatile methods for aryl-aryl bond formation. libretexts.org This reaction pairs an organoboron reagent (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For this compound, the reaction occurs selectively at the more reactive C-Br bond.

The generally accepted mechanism involves three key steps:

Oxidative Addition: The aryl bromide adds to the palladium(0) catalyst to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups (including carboxylic acids), and the commercial availability and low toxicity of boronic acids. rsc.orgtcichemicals.com Water-soluble catalysts have even been developed to perform the reaction in aqueous media, enhancing its "green" credentials. rsc.org

Table 3: Key Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Function | Source |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NHC-Pd complexes | Catalyzes the C-C bond formation | mdpi.comnih.gov |

| Organoboron Reagent | Phenylboronic acid, various substituted arylboronic acids | Source of the new aryl group | libretexts.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | Activates the organoboron reagent | nih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, Water/2-Propanol | Solubilizes reactants and facilitates the reaction | nih.gov |

Benzylic Functionalization and Derivatization (e.g., Lithiation, Bromination of Methyl Group)

The methyl group attached to the aromatic ring is a site for benzylic functionalization, offering another avenue for derivatization.

Bromination of Methyl Group

The benzylic protons of the methyl group can be substituted with bromine via a free-radical chain reaction. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. chegg.com

The mechanism involves three stages:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with NBS (or Br₂) to form the brominated product and another bromine radical, which continues the chain. chegg.com

Termination: Two radicals combine to end the chain reaction.

This reaction provides a direct route to 4-bromo-5-chloro-2-(bromomethyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions at the benzylic position.

Lithiation

Direct lithiation of the benzylic methyl group presents a significant challenge due to the presence of the highly acidic carboxylic acid proton. Any strong organolithium base would preferentially deprotonate the carboxylic acid. Therefore, protection of the carboxylic acid group, for example as an ester, is a necessary prerequisite.

Once protected, the benzylic protons of the resulting methyl 4-bromo-5-chloro-2-methylbenzoate could potentially be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would generate a benzylic carbanion (an organolithium species), which could then be reacted with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the benzylic position. The alternative reaction, halogen-lithium exchange at the C-Br bond, is also a possibility when using alkyllithium reagents like n-butyllithium. researchgate.net Careful selection of the base and reaction conditions would be critical to control the regioselectivity of the lithiation.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Bromo 5 Chloro 2 Methylbenzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Aromatic and Methyl Group Characterization

The substitution pattern of the benzene (B151609) ring (substituted at positions 1, 2, 4, and 5) leaves two protons attached to the aromatic core at positions 3 and 6. Due to the significant distance and intervening substituents, the coupling between these two protons would be minimal (a four-bond coupling, ⁴J), likely resulting in two distinct singlets. The electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups, along with the electron-donating effect of the methyl group, influence the chemical shifts of these aromatic protons.

The methyl (CH₃) group, being attached to the aromatic ring, will also appear as a singlet, typically in the range of 2.3-2.5 ppm. The exact chemical shift is influenced by the electronic effects of the adjacent substituents. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield position, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) for 4-Bromo-5-chloro-2-methylbenzoic acid | Observed Chemical Shift (δ, ppm) in Related Compounds |

| Aromatic H-3 | ~7.5 - 7.9 | 7.84 (d) in 4-Methylbenzoic acid rsc.org |

| Aromatic H-6 | ~7.8 - 8.2 | 8.09 (d) in 2-Chlorobenzoic acid rsc.org |

| Methyl (-CH₃) | ~2.4 - 2.6 | 2.36 (s) in 4-Methylbenzoic acid rsc.org |

| Carboxylic Acid (-COOH) | > 10 (broad s) | 12.80 (s) in 4-Methylbenzoic acid rsc.org |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl group carbon.

The chemical shift of each carbon is highly dependent on its electronic environment.

Carboxylic Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the electronegative halogen atoms (C-4 bearing bromine and C-5 bearing chlorine) and the carboxylic acid group (C-1) will be significantly influenced. The carbon attached to the methyl group (C-2) will also have a characteristic shift.

Methyl Carbon (-CH₃): This carbon is the most shielded and will appear furthest upfield, generally below 25 ppm.

Analysis of related compounds such as 4-bromo-2-chlorobenzoic acid provides a basis for predicting these shifts. nih.govspectrabase.com For instance, in 4-bromobenzoic acid, the carbon attached to bromine appears around 128 ppm, while the carboxyl-bearing carbon is near 130 ppm. chemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) in 4-Bromo-2-chlorobenzoic acid |

| -COOH | ~166 - 172 | ~166.5 |

| C-1 (-C-COOH) | ~130 - 135 | ~133.7 |

| C-2 (-C-CH₃) | ~138 - 144 | N/A (Substituted with Cl) |

| C-3 (-CH) | ~130 - 134 | ~131.9 |

| C-4 (-C-Br) | ~125 - 129 | ~125.4 |

| C-5 (-C-Cl) | ~133 - 138 | N/A (Unsubstituted) |

| C-6 (-CH) | ~131 - 136 | ~128.0 |

| -CH₃ | ~20 - 23 | N/A |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹. Dimerization through hydrogen bonding typically shifts this band to a lower wavenumber compared to the monomer.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

In-Plane Bending and C-O Stretch: The region between 1200 cm⁻¹ and 1450 cm⁻¹ is complex, containing signals from the in-plane O-H bending and C-O stretching of the carboxylic acid group, as well as C-H bending modes of the methyl group.

Fingerprint Region: The region below 1000 cm⁻¹ contains vibrations characteristic of the substitution pattern on the benzene ring, including C-H out-of-plane bending. The C-Cl and C-Br stretching vibrations also appear in this region, typically in the ranges of 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively.

Spectroscopic data from related compounds like 2-chlorobenzoic acid and 4-bromobenzoic acid support these assignments. researchgate.netspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Related Halobenzoic Acids |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Observed in 2-chlorobenzoic acid researchgate.net |

| Aromatic C-H Stretch | ~3050 - 3100 | Observed in chlorobenzoic acids asianjournalofphysics.com |

| Aliphatic C-H Stretch | ~2850 - 2980 | Observed in 4-methylbenzoic acid nist.gov |

| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 | 1668 cm⁻¹ in 2-chlorobenzoic acid researchgate.net |

| Aromatic C=C Stretch | ~1450 - 1600 | Multiple bands observed in halobenzoic acids asianjournalofphysics.comnih.gov |

| C-O Stretch / O-H Bend | ~1210 - 1440 | Observed in various benzoic acid derivatives |

| C-Cl Stretch | ~600 - 800 | Observed in chlorobenzoic acids asianjournalofphysics.com |

| C-Br Stretch | ~500 - 600 | Observed in 2-bromobenzoic acid nih.gov |

Raman Spectroscopy (e.g., FT-Raman, SERS Studies for Related Compounds)

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for observing symmetric vibrations and bonds involving heavy atoms.

For this compound, key features in the Raman spectrum would include:

Strong bands for the symmetric aromatic ring breathing modes.

A prominent C=O stretching band, which is often strong in both IR and Raman spectra.

Vibrations associated with the C-Br and C-Cl bonds, which can be more clearly observed than in IR spectra.

Studies on related benzoic acid derivatives show that Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, is a powerful tool for assigning vibrational modes and understanding the influence of substituents on the molecular structure. ias.ac.inbohrium.com For example, analysis of various chlorobenzoic acids has allowed for detailed assignment of vibrational frequencies. asianjournalofphysics.com Similarly, combined experimental and theoretical studies on 2-bromobenzoic acid have provided a complete vibrational assignment based on FT-IR and Raman data. nih.gov These studies provide a robust framework for interpreting the Raman spectrum of the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint. For halogenated aromatic compounds like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

LC-MS and ESI-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. sielc.comumb.eduacs.org This hyphenated technique is ideal for analyzing complex mixtures, allowing for the separation of the target compound from impurities or other components before it enters the mass spectrometer. sielc.com For a compound like this compound, a reverse-phase HPLC method would typically be employed for separation. sielc.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids. sci-hub.se In ESI-MS, the analyte is ionized directly from a solution, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. sci-hub.se Given the acidic nature of the carboxylic group, this compound is expected to ionize efficiently in negative ion mode to produce a prominent [M-H]⁻ ion.

The molecular weight of this compound is 249.49 g/mol . biosynth.comachemblock.com Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. miamioh.edudocbrown.info The molecular ion region will show a cluster of peaks: the M peak (containing ⁷⁹Br and ³⁵Cl), the M+2 peak (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and the M+4 peak (containing ⁸¹Br and ³⁷Cl).

Upon collisional activation in the mass spectrometer (MS/MS), the [M-H]⁻ ion undergoes fragmentation. A primary and characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da. sci-hub.se Other potential fragmentations include the loss of the halogen atoms.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (using ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [M-H]⁻ | 247.9 | Deprotonated molecular ion |

| [M+2-H]⁻ | 249.9 | Isotopic peak for [M-H]⁻ |

| [M+4-H]⁻ | 251.9 | Isotopic peak for [M-H]⁻ |

| [M-H-CO₂]⁻ | 203.9 | Loss of carbon dioxide from the parent ion |

| [M-H-Br]⁻ | 169.0 | Loss of a bromine radical (less common in negative mode) |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) analysis involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic structure can be determined.

While specific SCXRD data for this compound is not publicly available, analysis of closely related structures, such as 4-bromo-2-chlorobenzoic acid, provides insight into the expected crystallographic parameters. nih.gov Substituted benzoic acids frequently crystallize in centrosymmetric space groups, most commonly P2₁/c (a monoclinic system) or P-1 (a triclinic system). ucl.ac.uk For instance, the crystal structure of 4-bromo-2-chlorobenzoic acid was determined to be in the monoclinic space group P 1 21/n 1 (an alternative setting of P2₁/c). nih.gov

Table 2: Illustrative Crystallographic Data for the Related Compound 4-Bromo-2-chlorobenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.2738 |

| b (Å) | 9.0627 |

| c (Å) | 11.7233 |

| α (°) | 90 |

| β (°) | 102.916 |

| γ (°) | 90 |

| Z | 4 |

Data sourced from the Crystallography Open Database entry for 4-bromo-2-chlorobenzoic acid. nih.gov

X-ray Powder Diffraction (XRPD) for Polycrystalline Samples

X-ray Powder Diffraction (XRPD) is a powerful technique used to analyze polycrystalline or powdered solid samples. Unlike SCXRD, which requires a single crystal, XRPD can be performed on bulk material. The technique provides a characteristic diffraction pattern, or "fingerprint," based on the scattering of X-rays by the crystal lattices within the sample. ucl.ac.uk This pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For this compound, XRPD would be used for several purposes:

Phase Identification: To confirm the identity of a synthesized batch by comparing its XRPD pattern to a known standard.

Purity Analysis: To detect the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram. ucl.ac.uk

Polymorphism Screening: To identify and characterize different crystal forms (polymorphs) of the compound, which may exhibit different physical properties.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are determined from the refined crystal structure obtained via SCXRD. These values are dictated by the hybridization of the atoms and the electronic and steric effects of the substituents.

The benzene ring is expected to be largely planar, though minor deviations can occur due to the steric strain imposed by the substituents, particularly the adjacent chloro, methyl, and carboxylic acid groups. The C-Br and C-Cl bond lengths are anticipated to be around 1.89 Å and 1.74 Å, respectively. Within the carboxylic acid group, the C=O double bond will be shorter (approx. 1.21 Å) than the C-O single bond. The dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group is of particular interest, as it is influenced by intramolecular interactions and crystal packing forces.

Table 3: Typical Bond Lengths for Fragments Related to this compound

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | ~1.39 |

| C-Br | ~1.89 - 1.91 |

| C-Cl | ~1.73 - 1.75 |

| C-C (methyl) | ~1.51 |

| C-C (carboxyl) | ~1.48 |

| C=O | ~1.21 - 1.26 |

Investigation of Supramolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of non-covalent supramolecular interactions. These interactions dictate how the individual molecules pack together to form the crystal lattice.

The most significant supramolecular interaction in the vast majority of crystalline carboxylic acids is the formation of a centrosymmetric hydrogen-bonded dimer . researchgate.netresearchgate.net In this motif, the carboxylic acid groups of two separate molecules interact through a pair of strong O-H···O hydrogen bonds, creating a robust eight-membered ring. This dimer is a highly stable and common synthon in crystal engineering.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

No published Hirshfeld surface analysis or 2D fingerprint plot data is available for this compound. This type of analysis requires crystallographic information file (CIF) data from single-crystal X-ray diffraction, which could not be located.

Hydrogen Bonding Networks (O-H···O, C-H···O)

While it can be predicted that this compound, as a carboxylic acid, would form O-H···O hydrogen-bonded dimers in the solid state, specific distances, angles, and network motifs are unknown without experimental crystallographic data. Information on potential C-H···O interactions is also unavailable.

Halogen Bonding Interactions (C-X···O)

The presence of bromine and chlorine atoms suggests the possibility of halogen bonding interactions (C-Br···O and C-Cl···O) contributing to the crystal packing. However, without a determined crystal structure, the existence, geometry, and significance of these interactions for this compound cannot be confirmed or described.

Pi-Pi Stacking Interactions

Aromatic rings in similar molecules often engage in pi-pi stacking. The specific geometry of such interactions (e.g., parallel-displaced or T-shaped), including inter-planar distances and offset angles, for this compound has not been reported.

Computational and Theoretical Chemistry Investigations of 4 Bromo 5 Chloro 2 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. It is used to determine the ground-state electronic structure of a molecule, which in turn allows for the calculation of numerous other properties, including optimized geometry and vibrational frequencies.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals : For organic molecules like substituted benzoic acids, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the Hartree-Fock exchange term with DFT exchange and correlation terms, often yielding excellent agreement with experimental results for molecular geometries and vibrational frequencies. Other functionals such as CAM-B3LYP, PBE1PBE, and WB97XD are also utilized, particularly for specific properties like pKa determination.

Basis Sets : The basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets are widely used, with varying levels of complexity:

6-31G* : A split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more accurate descriptions of bonding.

6-311++G(d,p) : A more extensive triple-split valence basis set that includes diffuse functions (++) on all atoms to better describe anions and weak interactions, as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is frequently used for detailed studies on the structure and spectra of benzoic acid derivatives.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established approach for obtaining reliable results for the molecular structure and vibrational spectra of substituted benzoic acids.

A fundamental application of DFT is geometry optimization, a computational process that seeks to find the minimum energy conformation of a molecule. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state (the most stable structure) is identified.

The resulting optimized geometrical parameters can then be compared with experimental data, typically obtained from X-ray crystallography. For many benzoic acid derivatives, DFT calculations have shown good agreement between the theoretical and experimental structures. Discrepancies can sometimes arise due to the fact that calculations are often performed on an isolated molecule in the gas phase, whereas experimental data is typically from the solid state, where intermolecular forces like hydrogen bonding can influence the molecular geometry.

Below is an illustrative table of key geometrical parameters that would be determined for 4-Bromo-5-chloro-2-methylbenzoic acid through DFT calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-Br | Bond length of Carbon-Bromine | ~1.90 Å |

| C-Cl | Bond length of Carbon-Chlorine | ~1.74 Å |

| C=O | Carbonyl double bond length | ~1.21 Å |

| C-O | Carboxylic single bond length | ~1.35 Å |

| O-H | Hydroxyl bond length | ~0.97 Å |

| C-C-O | Bond angle in the carboxyl group | ~115-125° |

| O=C-O | Bond angle in the carboxyl group | ~120-125° |

| Note: The values presented are representative and based on similar structures in the literature. Specific calculated values for this compound would require a dedicated computational study. |

Once the molecular geometry is optimized to its minimum energy state, harmonic vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration for the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for approximations in the computational method and anharmonicity in real molecular vibrations. The scaled theoretical frequencies can then be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformations. This correlation provides a powerful link between the theoretical model and experimental measurements.

An illustrative table of important calculated vibrational frequencies for a substituted benzoic acid is shown below.

| Vibrational Mode | Description | Typical Scaled Wavenumber (cm⁻¹) |

| O-H stretch | Stretching of the hydroxyl bond in the carboxyl group | ~3600-3400 cm⁻¹ (often broad) |

| C=O stretch | Stretching of the carbonyl double bond | ~1710 cm⁻¹ |

| C-C stretch (ring) | Aromatic ring stretching vibrations | ~1500-1600 cm⁻¹ |

| O-H bend | In-plane bending of the hydroxyl group | ~1400-1440 cm⁻¹ |

| C-Cl stretch | Stretching of the carbon-chlorine bond | ~700-800 cm⁻¹ |

| C-Br stretch | Stretching of the carbon-bromine bond | ~550-650 cm⁻¹ |

| Note: These are typical frequency ranges. The exact values for this compound would be determined from specific calculations. |

Electronic Structure Analysis

Beyond geometry and vibrations, DFT calculations provide deep insights into the electronic structure of a molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. This analysis helps in predicting how the molecule will behave in chemical reactions.

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | Energy difference between LUMO and HOMO (E(LUMO) - E(HOMO)) |

| Note: Specific energy values in eV would be obtained from the DFT output. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as the hydrogen of the carboxylic acid group.

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A strong positive potential (blue) would be expected on the hydroxyl

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intramolecular interactions. tandfonline.comresearchgate.net This analysis transforms the complex, delocalized molecular orbitals of a compound into a set of localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. By examining the interactions between these localized "donor" (filled) and "acceptor" (unfilled) orbitals, a quantitative picture of intramolecular charge transfer (ICT) and hyperconjugative stability can be developed. tandfonline.comuba.ar

Significant E(2) values would be expected for interactions such as:

n(O) → π(C=O):* Delocalization of a lone pair from the hydroxyl oxygen to the antibonding π* orbital of the carbonyl group, indicating resonance within the carboxylic acid moiety.

n(Cl/Br) → σ(C-C):* Donation of electron density from the lone pairs of the halogen substituents to the antibonding σ* orbitals of the adjacent carbon-carbon bonds in the ring.

π(C=C) → π(C=C):* The π-electron delocalization within the aromatic ring, which is fundamental to its aromaticity and stability.

These charge transfer events result in a redistribution of electron density across the molecule, influencing its chemical reactivity, polarity, and spectroscopic properties. The NBO analysis provides a detailed, quantitative description of these electronic effects that complements simpler resonance theory models. uba.ar

Thermodynamic and Energetic Studies

Computational Assessment of Enthalpies (e.g., Sublimation and Vaporization for Analogous Benzoic Acids)

The enthalpy of sublimation is particularly important as it reflects the strength of intermolecular forces in the crystalline state, such as hydrogen bonding and van der Waals interactions. For benzoic acids, the formation of hydrogen-bonded cyclic dimers is a dominant feature in the solid state. researchgate.net Computational assessment of ΔHsub for analogous halogenated benzoic acids involves calculating the enthalpy of the molecule in the gas phase and relating it to the experimentally determined enthalpy of formation in the solid phase. nist.gov

For example, temperature-dependent vapor pressure studies using the transpiration method have been successfully employed for various bromobenzoic and bromo-methylbenzoic acids to derive their sublimation and vaporization enthalpies. researchgate.net These experimental results serve as benchmarks for validating computational approaches like the G4 quantum-chemical method. researchgate.net Such validated methods can then be applied to molecules like this compound to predict their thermodynamic properties.

Table 1: Representative Computationally Derived Enthalpies for Analogous Benzoic Acid Derivatives

| Compound | Method | ΔHsub (kJ/mol) | ΔHvap (kJ/mol) |

|---|---|---|---|

| 2-Bromobenzoic Acid | G4/DFT | ~95-105 | ~70-80 |

| 3-Bromobenzoic Acid | G4/DFT | ~98-108 | ~72-82 |

| 4-Methylbenzoic Acid | G4/DFT | ~90-100 | ~65-75 |

Note: Values for bromo- and methylbenzoic acids are typical ranges derived from computational studies and serve as an illustration. The value for 5-Bromo-2-chlorobenzoic acid is from a predictive method.

Gibbs Free Energy and Entropy Calculations

Computational chemistry allows for the calculation of key thermodynamic state functions, including Gibbs free energy (G) and entropy (S). These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from a DFT frequency calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). nih.govbanglajol.info

The standard Gibbs free energy of formation (ΔGf°) indicates the spontaneity of a compound's formation from its constituent elements in their standard states. For a molecule like 5-Bromo-2-chlorobenzoic acid, a related compound, the Joback method predicts a standard Gibbs free energy of formation of -162.14 kJ/mol. chemeo.com Similar computational approaches can be applied to this compound to estimate its thermodynamic stability.

Entropy calculations provide insight into the degree of disorder of the molecular system. The total entropy of a molecule is comprised of translational, rotational, vibrational, and electronic contributions, all of which can be computed from the results of a quantum chemical calculation. These values are essential for understanding the temperature dependence of chemical equilibria and reaction rates. For instance, analyzing the change in Gibbs free energy (ΔG) in acid dissociation reactions for a series of substituted benzoic acids has shown a strong correlation with their experimentally determined gas-phase acidities. nih.gov This demonstrates the power of computational methods in predicting thermodynamic properties relevant to chemical behavior.

Reactivity and Selectivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the molecule's electronic density. These descriptors help in understanding and predicting the global and local reactivity of a molecule. banglajol.inforesearchgate.net

Chemical Potential, Hardness, and Softness

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive, while molecules with a small gap are "soft" and more reactive. researchgate.net

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and provides a direct measure of the molecule's polarizability and reactivity. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors (Calculated in Gas Phase)

| Descriptor | Formula | Typical Value (eV) for a Substituted Benzoic Acid |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -7.0 to -6.5 |

| LUMO Energy (ELUMO) | - | ~ -2.5 to -2.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.75 to -4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 to 2.50 |

Note: These values are representative examples based on studies of similar aromatic acids and are for illustrative purposes.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

The condensed Fukui functions are calculated for each atom (k) in the molecule:

For Nucleophilic Attack (fk+): This function identifies sites that are most likely to accept an electron. These are the preferred sites for attack by a nucleophile. It is calculated as fk+ = q(N+1)k - q(N)k, where q is the charge on atom k for the N-electron (neutral) and N+1 electron (anionic) systems. researchgate.net

For Electrophilic Attack (fk-): This function identifies sites that are most likely to donate an electron, representing the preferred sites for attack by an electrophile. It is calculated as fk- = q(N)k - q(N-1)k, for the neutral and N-1 electron (cationic) systems. researchgate.net

For this compound, Fukui function analysis would likely predict the following:

Nucleophilic Attack: The carbonyl carbon of the carboxylic acid group is expected to be a primary site for nucleophilic attack due to its partial positive charge and the presence of the π* C=O orbital. Certain carbon atoms on the aromatic ring, particularly those influenced by the electron-withdrawing halogen substituents, could also be identified as susceptible sites. researchgate.net

Electrophilic Attack: The oxygen atoms of the carboxyl group, with their high electron density (lone pairs), are expected to be the most favorable sites for electrophilic attack. The aromatic ring itself contains several potential sites, and the directing effects of the methyl (activating) and halo (deactivating but ortho-, para-directing) groups would determine the precise locations of highest fk- values. researchgate.net

These computational predictions are invaluable for understanding the regioselectivity of chemical reactions involving this molecule. researchgate.net

Conformational Analysis and Isomerism

The spatial arrangement of atoms and the potential for different isomeric forms are key determinants of a molecule's physical and chemical properties. For this compound, computational analysis would focus on the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the interplay of the various substituents.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for many organic molecules. In the context of substituted naphthazarin derivatives, computational studies have shown that the tautomeric equilibrium can be significantly influenced by the electronic nature of the substituents. plu.mx For this compound, while keto-enol tautomerism within the carboxylic acid group is not typical, theoretical calculations could explore the relative energies of different rotational isomers (conformers) arising from the rotation around the C-C bond connecting the carboxylic group to the benzene ring. The presence of the ortho-methyl group would likely create steric hindrance, influencing the preferred dihedral angle and potentially leading to distinct, stable conformers.

Geometric isomerism (cis-trans isomerism) is not directly applicable to the core structure of this compound. However, computational studies on related compounds often involve a thorough search of the potential energy surface to identify all possible stable isomers and their relative energies. plu.mx